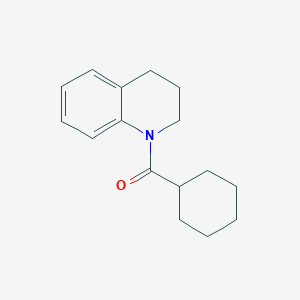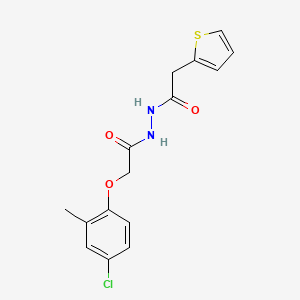
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide, commonly known as CTAA, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
作用机制
The mechanism of action of CTAA is not fully understood. However, it has been proposed that CTAA exerts its therapeutic effects by modulating various signaling pathways. In cancer, CTAA has been shown to inhibit the Akt/mTOR signaling pathway and activate the p38 MAPK pathway. In inflammation, CTAA has been shown to inhibit the NF-κB signaling pathway. In diabetes, CTAA has been shown to activate the AMPK signaling pathway.
Biochemical and Physiological Effects:
CTAA has been shown to have various biochemical and physiological effects. In cancer, CTAA has been shown to induce apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
实验室实验的优点和局限性
CTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using CTAA in lab experiments. It has not been tested extensively in animal models, and its toxicity profile is not well understood.
未来方向
There are several future directions for research on CTAA. First, more studies are needed to understand the mechanism of action of CTAA in various diseases. Second, more studies are needed to determine the toxicity profile of CTAA in animal models. Third, more studies are needed to determine the pharmacokinetics and pharmacodynamics of CTAA in vivo. Fourth, more studies are needed to determine the potential drug-drug interactions of CTAA with other therapeutic agents. Fifth, more studies are needed to determine the potential clinical applications of CTAA in various diseases.
Conclusion:
In conclusion, CTAA is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance and insulin sensitivity. However, more studies are needed to understand the mechanism of action, toxicity profile, and potential clinical applications of CTAA.
合成方法
CTAA can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with thioacetic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-bromoethylthiophene in the presence of potassium carbonate to obtain CTAA. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学研究应用
CTAA has been studied for its potential therapeutic applications in various diseases. In cancer, CTAA has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(16)4-5-13(10)21-9-15(20)18-17-14(19)8-12-3-2-6-22-12/h2-7H,8-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHYNFXNWBYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![1-[1-ethyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5770896.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)
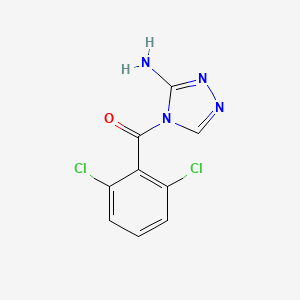
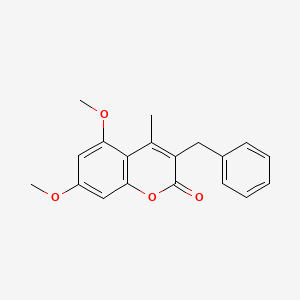
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)
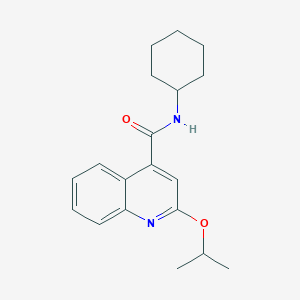
![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)
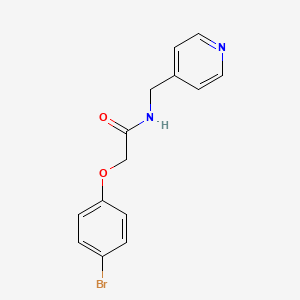
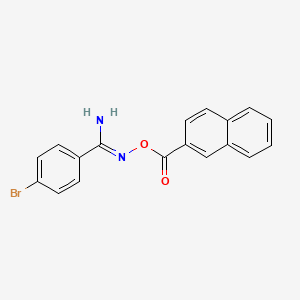
![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)
